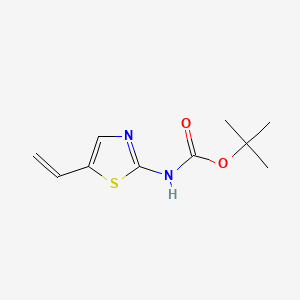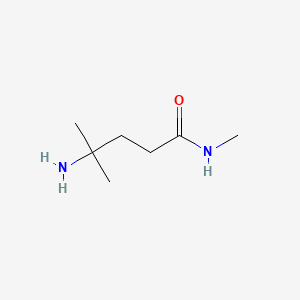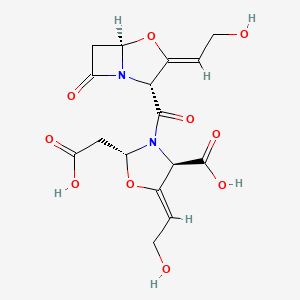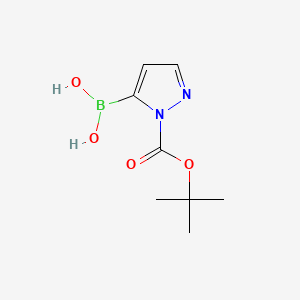
3-(2-Chlorophenyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)pyridin-4-amine is a chemical compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various chemical reactions. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves a series of reactions including condensation of the corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridin-4-amine group and a 2-chlorophenyl group . The InChI code for this compound is 1S/C11H9ClN2/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-7H,(H2,13,14) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple pathways. For instance, the compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes : Research has involved the synthesis and spectroscopic characterization of complexes, such as [CoIII(salophen)(amine)2]ClO4, where "amine" could be morpholine, pyrrolidine, and piperidine. These complexes have been studied for their structural properties and hydrogen bonding interactions (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Crystal Structure Studies : The crystal structure of similar compounds, like 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline, has been determined. This is crucial for understanding the molecular geometry and potential applications in various fields (Adeleke & Omondi, 2022).
Novel Synthetic Routes and Stereodynamics : The development of novel synthetic routes for certain compounds, such as 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol, and the investigation of their conformational properties has been a subject of study. This can provide insights into the dynamic behavior of these molecules (Korošec, Grdadolnik, Urleb, Kocjan, & Grdadolnik, 2006).
Coordination Complexes and Luminescent Properties : Research has been conducted on silver(I) coordination complexes from flexible unsymmetrical bis(pyridyl) ligands, focusing on their syntheses, structures, and luminescent properties. This research could be pivotal for applications in materials science and photonics (Zhang, Deng, Huo, Zhao, & Gao, 2013).
Pharmaceutical Applications : Studies have been conducted on the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation, using compounds related to 3-(2-Chlorophenyl)pyridin-4-amine. This research is significant for developing potential therapeutic agents (Ding & Silverman, 1993).
Synthesis of New Derivatives : The synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst has been explored. This method could be widely used for the preparation of new heterocyclic compounds, indicating potential applications in organic chemistry and drug development (El-Deeb, Ryu, & Lee, 2008).
Safety and Hazards
The safety data sheet for a related compound, (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine, indicates that it is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-4-2-1-3-8(10)9-7-14-6-5-11(9)13/h1-7H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUNHKGJZBVIPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734708 |
Source


|
| Record name | 3-(2-Chlorophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258624-38-2 |
Source


|
| Record name | 3-(2-Chlorophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)

![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)
![tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572299.png)




![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)

